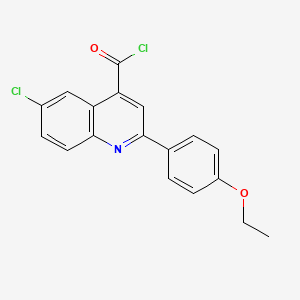

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

描述

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in targeting various biological pathways.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 360.24 g/mol. The compound features a quinoline core, which is known for its diverse biological activities due to the presence of both aromatic and heterocyclic systems. The chloro substituent at position 6 and the ethoxyphenyl group at position 2 enhance its reactivity and interaction with biological targets.

Biological Activities

The biological activity of this compound has been explored in several contexts, including:

-

Antimicrobial Activity :

- Quinoline derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- In vitro tests against mycobacterial species have demonstrated that certain quinoline derivatives can outperform standard treatments like isoniazid, suggesting potential applications in treating tuberculosis .

-

Anticancer Properties :

- The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, related quinoline derivatives have shown promising results with IC50 values indicating effective inhibition of cell proliferation in various cancer types .

- The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, particularly through inhibition of key kinases involved in cellular proliferation .

-

Enzyme Inhibition :

- The carbonyl chloride group in this compound allows it to form covalent bonds with nucleophilic residues in proteins, making it a valuable tool for studying enzyme mechanisms and protein dynamics .

- Specific enzyme targets include cyclin-dependent kinases (CDKs), where selective inhibition can lead to significant therapeutic effects in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the quinoline structure can significantly influence its biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride | Similar quinoline core; different alkoxy group | Enhanced anticancer activity |

| 4-Quinolinecarbonyl chloride | Lacks additional substituents | Reduced interaction with biological targets |

| 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | Contains a methoxy group | Altered electronic properties affecting reactivity |

These comparisons illustrate how specific substitutions can modify the reactivity and biological profile of quinoline derivatives.

Case Studies

- Antimycobacterial Activity : A study investigated various quinoline derivatives against Mycobacterium tuberculosis, revealing that certain compounds exhibited higher efficacy than traditional drugs, highlighting the potential of this compound as a lead compound for further development .

- Cytotoxicity Testing : Research involving cell lines such as THP-1 demonstrated that related compounds could induce significant cytotoxic effects with low toxicity profiles, suggesting a therapeutic window for clinical applications .

科学研究应用

Medicinal Chemistry

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that this compound may exhibit significant activity, although specific data on its efficacy against particular pathogens is still limited .

- Anticancer Properties : Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit specific kinases associated with tumor growth. Studies have shown selective cytotoxicity against cancerous cells (e.g., MCF-7 breast cancer cells) while sparing healthy cells .

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows for various substitution reactions, making it a valuable building block in organic synthesis .

Material Science

In industry, this compound is utilized in the development of materials with specific electronic and optical properties. Its reactivity can be exploited to create novel materials for applications in electronics and photonics .

Case Studies

- Antimicrobial Studies : In vitro studies have demonstrated that quinoline derivatives exhibit significant antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's structure may enhance its binding affinity to bacterial enzymes, leading to effective inhibition .

- Anticancer Research : A study evaluating various quinoline derivatives against multiple cancer cell lines found that compounds similar to this compound showed promising results in selectively targeting cancer cells while minimizing toxicity to normal cells .

常见问题

Basic Research Questions

Q. How can researchers confirm the molecular structure of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride?

- Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Use SHELXL for refinement and ORTEP-3 for visualizing the crystal structure . For complementary analysis, employ NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight. Similar quinoline derivatives, such as 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride, have been structurally resolved using these techniques .

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer: A common approach involves Friedländer condensation of 4-ethoxybenzaldehyde with a substituted 2-aminobenzophenone, followed by chlorination at the 6-position using POCl₃. Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification . For analogs like 2-(3,4,5-trimethoxyphenyl)quinoline-4-carbonyl chloride, reaction optimization (e.g., temperature control at 80–100°C) improves yield .

Q. What purification techniques are effective for removing by-products?

- Methodological Answer: Recrystallization from ethanol or methanol is effective for removing polar impurities. For non-polar by-products, use flash chromatography with a hexane/ethyl acetate (7:3) eluent system. Monitoring via thin-layer chromatography (TLC) ensures purity, as demonstrated in the synthesis of related 4-chloroquinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Perform variable-temperature NMR to detect conformational changes. Compare experimental XRD bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). For example, crystal data for 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline revealed deviations <0.02 Å between experimental and computed geometries .

Q. What strategies optimize regioselective functionalization at the quinoline 4-position?

- Methodological Answer: Use directing groups (e.g., carbonyl chloride) to enhance selectivity. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids has been successful for 4-phenylquinoline derivatives . For steric hindrance mitigation, employ microwave-assisted synthesis to reduce reaction time and improve yield, as shown in ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate synthesis .

Q. How to address instability during storage or handling?

- Methodological Answer: Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of the carbonyl chloride group. For handling, use anhydrous solvents (e.g., THF, DCM) and glovebox conditions. Safety protocols from analogous compounds recommend avoiding humidity and direct skin contact .

Q. What analytical methods detect trace impurities in bulk samples?

- Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves ppm-level sensitivity. For halogenated impurities, combine gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD). Refer to EPA DSSTox guidelines for environmental hazard profiling .

Q. Data Contradiction Analysis

Q. Discrepancies in melting points reported across studies: How to validate?

- Methodological Answer: Differences may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect solvent traces. For example, 4-Chloro-2-phenylquinoline exhibits a sharp mp at 62–64°C, but impurities broaden this range .

Q. Conflicting biological activity How to design follow-up experiments?

- Methodological Answer: Conduct dose-response assays with standardized cell lines (e.g., HEK293 or HeLa) and include positive controls (e.g., chloroquine for antimalarial studies). Use structure-activity relationship (SAR) models to correlate substituent effects. For quinoline derivatives, the 4-ethoxy group enhances membrane permeability, as shown in cytotoxicity studies .

属性

IUPAC Name |

6-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(20)22)14-9-12(19)5-8-16(14)21-17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJALSQCZVQBUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101202278 | |

| Record name | 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101202278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-33-1 | |

| Record name | 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101202278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。